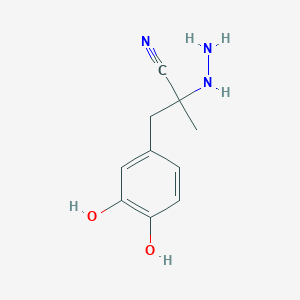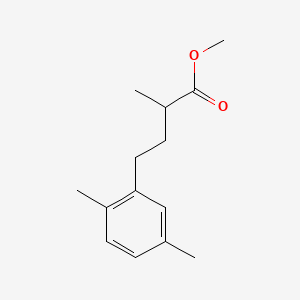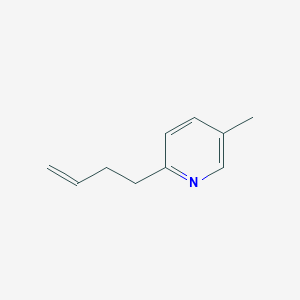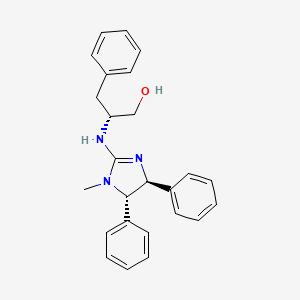
(R)-2-(((4S,5S)-1-methyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is a chiral imidazolidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring multiple stereocenters, makes it a valuable subject for studying stereoselective reactions and chiral recognition.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. A common synthetic route includes the following steps:
Formation of the Imine Intermediate: The reaction between benzylamine and an appropriate aldehyde, such as benzaldehyde, in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a diamine, such as 1,2-diaminopropane, under basic conditions to form the imidazolidine ring.
Stereoselective Reduction: The final step involves the stereoselective reduction of the imine to form the desired chiral imidazolidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
科学的研究の応用
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine has several scientific research applications:
Medicinal Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals, particularly those requiring stereoselective properties.
Organic Synthesis: The compound serves as a catalyst or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in studies related to enzyme inhibition and chiral recognition, providing insights into biological processes and drug interactions.
Industrial Applications: The compound is used in the development of new materials and polymers with specific chiral properties.
作用機序
The mechanism of action of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine involves its interaction with molecular targets through stereoselective binding. The compound’s chiral centers allow it to fit into specific active sites of enzymes or receptors, influencing their activity. This stereoselective binding can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.
類似化合物との比較
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-hydroxyethylimino]imidazolidine
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-aminoethylimino]imidazolidine
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-methoxyethylimino]imidazolidine
Uniqueness: The uniqueness of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine lies in its specific stereochemistry and the presence of both benzyl and hydroxyethyl groups. These structural features contribute to its distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C25H27N3O |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
(2R)-2-[[(4S,5S)-1-methyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]amino]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C25H27N3O/c1-28-24(21-15-9-4-10-16-21)23(20-13-7-3-8-14-20)27-25(28)26-22(18-29)17-19-11-5-2-6-12-19/h2-16,22-24,29H,17-18H2,1H3,(H,26,27)/t22-,23+,24+/m1/s1 |
InChIキー |
MVELGMCOBCPIED-SGNDLWITSA-N |
異性体SMILES |
CN1[C@H]([C@@H](N=C1N[C@H](CC2=CC=CC=C2)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1C(C(N=C1NC(CC2=CC=CC=C2)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


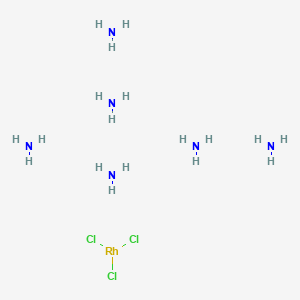
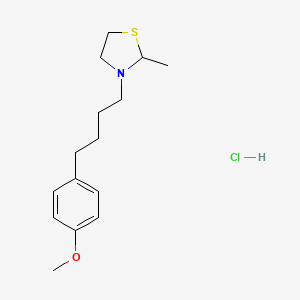


![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
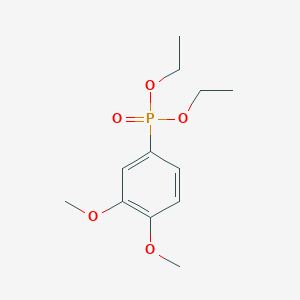
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
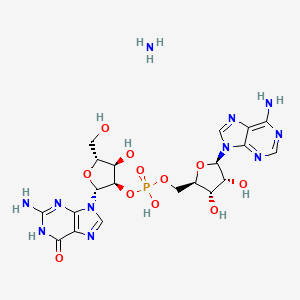
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
